molecular formula C10H15NO2 B15387349 3-(p-Tolylamino)-1,2-propanediol CAS No. 42902-53-4

3-(p-Tolylamino)-1,2-propanediol

Cat. No.: B15387349
CAS No.: 42902-53-4
M. Wt: 181.23 g/mol
InChI Key: UVRGEKVEVCNKET-UHFFFAOYSA-N
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Description

3-(p-Tolylamino)-1,2-propanediol is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

42902-53-4

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

3-(4-methylanilino)propane-1,2-diol

InChI

InChI=1S/C10H15NO2/c1-8-2-4-9(5-3-8)11-6-10(13)7-12/h2-5,10-13H,6-7H2,1H3

InChI Key

UVRGEKVEVCNKET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC(CO)O

Origin of Product

United States

Biological Activity

3-(p-Tolylamino)-1,2-propanediol is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C10H15NO2
  • Molecular Weight : 181.24 g/mol

The compound contains a p-tolyl group attached to an amino group and a propanediol backbone, which may influence its solubility and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through modulation of enzymatic pathways and cellular signaling mechanisms.

1. Antitumor Activity
In vitro studies have shown that this compound possesses antitumor properties. It has been observed to inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines. The compound's mechanism involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation .

2. Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory capabilities. It modulates inflammatory cytokine production, reducing the levels of pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antitumor Effects : A study published in the Journal of Pharmacology evaluated the antitumor effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values varying across different cell types .
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in decreased paw edema and reduced levels of inflammatory mediators compared to control groups. This highlights its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorApoptosis induction
Anti-inflammatoryCytokine modulation
Enzyme inhibitionKinase inhibition

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